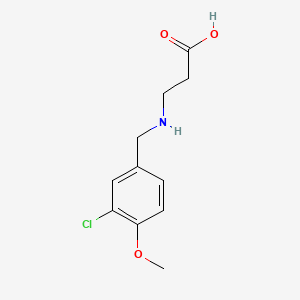![molecular formula C20H26N2O4 B13370495 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B13370495.png)
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide is a complex organic compound with a unique structure that includes a pyridine ring and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridine ring, the introduction of the methoxyphenyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include those with related structures, such as other pyridine derivatives and methoxyphenyl-containing molecules. Examples include:
Uniqueness
What sets 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H26N2O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-(1,6-dimethyl-4-oxopyridin-3-yl)oxy-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide |
InChI |
InChI=1S/C20H26N2O4/c1-13(2)20(15-6-8-16(25-5)9-7-15)21-19(24)12-26-18-11-22(4)14(3)10-17(18)23/h6-11,13,20H,12H2,1-5H3,(H,21,24) |
Clé InChI |
RPMJOUZTVTXLAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1C)OCC(=O)NC(C2=CC=C(C=C2)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)
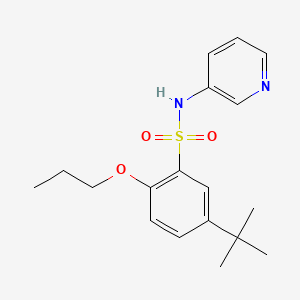
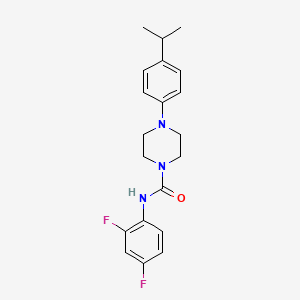
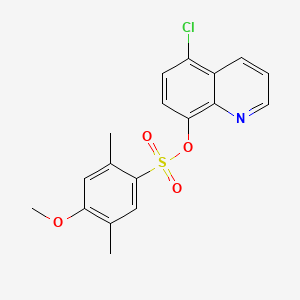
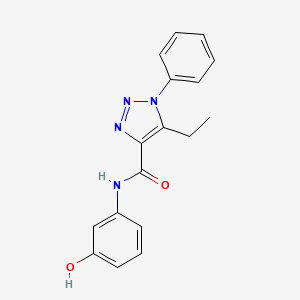
![5-amino-1-[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B13370456.png)
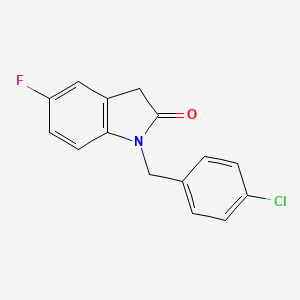
![3-[(Benzylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370462.png)
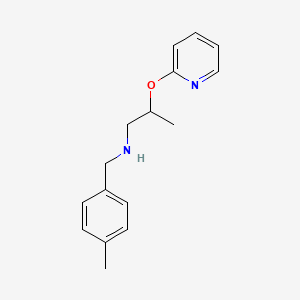
![1-(2-Chlorophenyl)-4-[(6-methoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B13370478.png)
![Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370488.png)
